molecular formula C21H23N3O3 B5160627 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B5160627
M. Wt: 365.4 g/mol
InChI Key: YTISRKNDCUBECH-UHFFFAOYSA-N
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Description

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives.

Preparation Methods

The synthesis of 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide typically involves multi-component reactions (MCRs) which are efficient and environmentally friendly. One common method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, and 2-aminoquinoline in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . This method is advantageous due to its atom economy and minimization of waste, labor, time, and cost.

Chemical Reactions Analysis

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

    Coupling Reactions: Cross-coupling reactions with reagents like palladium catalysts can be used to form carbon-carbon bonds.

Scientific Research Applications

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves the inhibition of bacterial DNA synthesis. This is achieved by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death.

Comparison with Similar Compounds

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities. Similar compounds include:

These compounds share a common naphthyridine core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-24-13-18(19(25)17-10-5-14(2)23-20(17)24)21(26)22-12-11-15-6-8-16(27-3)9-7-15/h5-10,13H,4,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTISRKNDCUBECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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